molecular formula C17H20N2O4 B2924427 Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate CAS No. 886951-94-6

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2924427
CAS No.: 886951-94-6
M. Wt: 316.357
InChI Key: XVTAMDSNJMEKGI-UHFFFAOYSA-N
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Description

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a synthetic organic compound belonging to the pyridazine family. This compound is characterized by its complex structure, which includes an ethyl ester, an isopropoxy group, and a tolyl group. It is of interest in various fields of research due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with hydrazine hydrate to form a hydrazone intermediate This intermediate then undergoes cyclization with an appropriate aldehyde, such as o-tolualdehyde, under acidic conditions to form the pyridazine ring

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as recrystallization or chromatography, and the employment of green chemistry principles to minimize waste and environmental impact.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to convert ketones to alcohols or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ether groups, where nucleophiles such as amines or thiols replace the existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 4-isopropoxy-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate can be compared with other pyridazine derivatives such as:

  • Ethyl 4-methoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
  • Ethyl 4-ethoxy-6-oxo-1-(m-tolyl)-1,6-dihydropyridazine-3-carboxylate

These compounds share similar core structures but differ in the substituents attached to the pyridazine ring. The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 1-(2-methylphenyl)-6-oxo-4-propan-2-yloxypyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-5-22-17(21)16-14(23-11(2)3)10-15(20)19(18-16)13-9-7-6-8-12(13)4/h6-11H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTAMDSNJMEKGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OC(C)C)C2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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